molecular formula C13H19N3OS B5729054 4-(2-hydroxyethyl)-N-phenyl-1-piperazinecarbothioamide

4-(2-hydroxyethyl)-N-phenyl-1-piperazinecarbothioamide

Cat. No. B5729054
M. Wt: 265.38 g/mol
InChI Key: HHUJHVVWIFUAAH-UHFFFAOYSA-N
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Description

4-(2-hydroxyethyl)-N-phenyl-1-piperazinecarbothioamide, also known as PEP, is a chemical compound that has been extensively studied in the field of pharmacology. It is a piperazine derivative that has been found to have potential applications in the treatment of various diseases.

Scientific Research Applications

4-(2-hydroxyethyl)-N-phenyl-1-piperazinecarbothioamide has been extensively studied for its potential applications in the treatment of various diseases. It has been found to have anti-inflammatory, analgesic, and anticonvulsant properties. Additionally, 4-(2-hydroxyethyl)-N-phenyl-1-piperazinecarbothioamide has been found to have potential applications in the treatment of depression, anxiety, and schizophrenia.

Mechanism of Action

The exact mechanism of action of 4-(2-hydroxyethyl)-N-phenyl-1-piperazinecarbothioamide is not fully understood. However, it is believed to work by modulating the activity of neurotransmitters in the brain, including serotonin and dopamine. Additionally, 4-(2-hydroxyethyl)-N-phenyl-1-piperazinecarbothioamide has been found to have antioxidant properties, which may contribute to its therapeutic effects.
Biochemical and Physiological Effects:
4-(2-hydroxyethyl)-N-phenyl-1-piperazinecarbothioamide has been found to have a number of biochemical and physiological effects. It has been shown to increase the levels of serotonin and dopamine in the brain, which may contribute to its antidepressant and antianxiety effects. Additionally, 4-(2-hydroxyethyl)-N-phenyl-1-piperazinecarbothioamide has been found to have antioxidant properties, which may protect against oxidative stress and inflammation.

Advantages and Limitations for Lab Experiments

4-(2-hydroxyethyl)-N-phenyl-1-piperazinecarbothioamide has several advantages for lab experiments. It is relatively easy to synthesize and has been extensively studied for its pharmacological properties. However, 4-(2-hydroxyethyl)-N-phenyl-1-piperazinecarbothioamide has several limitations, including its potential toxicity and side effects. Additionally, more research is needed to fully understand its mechanism of action and potential therapeutic applications.

Future Directions

There are several future directions for research on 4-(2-hydroxyethyl)-N-phenyl-1-piperazinecarbothioamide. One area of research could focus on its potential applications in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Additionally, further research is needed to fully understand its mechanism of action and potential side effects. Finally, more studies are needed to determine the optimal dosage and administration of 4-(2-hydroxyethyl)-N-phenyl-1-piperazinecarbothioamide for therapeutic use.
Conclusion:
In conclusion, 4-(2-hydroxyethyl)-N-phenyl-1-piperazinecarbothioamide is a chemical compound that has potential applications in the treatment of various diseases. It has been extensively studied for its pharmacological properties, including its anti-inflammatory, analgesic, and anticonvulsant effects. However, more research is needed to fully understand its mechanism of action and potential therapeutic applications.

Synthesis Methods

4-(2-hydroxyethyl)-N-phenyl-1-piperazinecarbothioamide can be synthesized using a variety of methods, including the reaction of 1-phenylpiperazine with carbon disulfide and ethylene oxide. The resulting compound is then treated with hydrochloric acid to yield 4-(2-hydroxyethyl)-N-phenyl-1-piperazinecarbothioamide. Other methods of synthesis include the reaction of 1-phenylpiperazine with thiourea and ethylene oxide.

properties

IUPAC Name

4-(2-hydroxyethyl)-N-phenylpiperazine-1-carbothioamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19N3OS/c17-11-10-15-6-8-16(9-7-15)13(18)14-12-4-2-1-3-5-12/h1-5,17H,6-11H2,(H,14,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHUJHVVWIFUAAH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CCO)C(=S)NC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>39.8 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24809673
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

4-(2-hydroxyethyl)-N-phenylpiperazine-1-carbothioamide

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